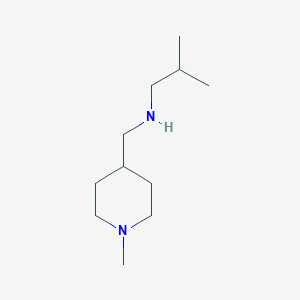
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C11H24N2 . It has a molecular weight of 184.32 . The compound is also known as "4-Piperidinemethanamine, 1-methyl-N-(2-methylpropyl)-" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development. The compound’s structural features make it an attractive scaffold for designing novel pharmaceuticals. Researchers explore various synthetic routes to create substituted piperidines, which can serve as lead compounds for drug discovery . The piperidine moiety appears in more than twenty classes of pharmaceuticals, including antipsychotics, analgesics, and antiviral agents.
Anticancer Activity
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine: derivatives have been investigated for their potential anticancer properties. Researchers evaluate their antiproliferative activity against different cancer cell lines, such as lung, breast, colon, and prostate cancer. These studies aim to identify compounds with improved efficacy and reduced toxicity compared to existing drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to and is activated by the body’s natural pain-relieving compounds known as endorphins, as well as certain external opioid drugs.
Mode of Action
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine acts as a high-affinity antagonist for the KOR . This means it binds to the KOR with high affinity but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other compounds. It has a much lower affinity for the μ-opioid receptors (MORs), and negligible affinity for δ-opioid receptors .
Biochemical Pathways
By acting as a kor antagonist, it likely affects theendogenous opioid system , which plays a role in pain regulation, mood control, and addiction .
Pharmacokinetics
As a kor antagonist, its bioavailability and pharmacokinetic properties would be crucial for its potential therapeutic applications .
Result of Action
In animal models, 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine has demonstrated antidepressant-like efficacy and the ability to attenuate the behavioral effects of stress . It also showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
properties
IUPAC Name |
2-methyl-N-[(1-methylpiperidin-4-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVEEVWXKJISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

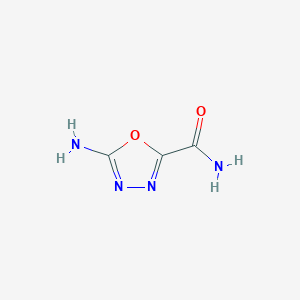
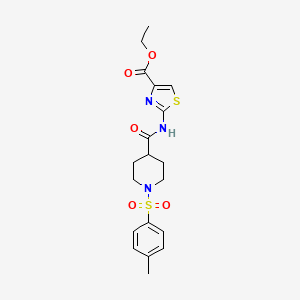

![ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate](/img/structure/B2900122.png)
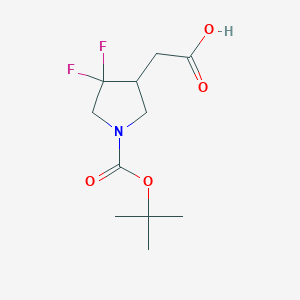

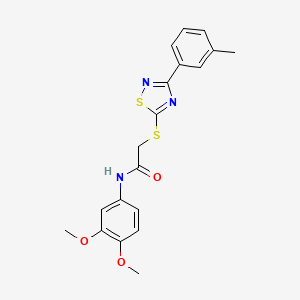
![2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2900129.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2900134.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2900135.png)
![N-(4-methoxybenzyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2900136.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2900137.png)
![N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2900138.png)
![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile](/img/structure/B2900140.png)